2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one
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Overview
Description
2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the thienooxazine family
Mechanism of Action
Target of Action
The primary target of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is the serine protease human leukocyte elastase . This enzyme is known to play a significant role in tissue degeneration associated with several diseases .
Biochemical Pathways
protease-mediated pathways . By inhibiting the activity of human leukocyte elastase, it could potentially prevent the breakdown of proteins and protect tissues from damage .
Result of Action
The inhibition of human leukocyte elastase by this compound could result in a decrease in tissue degeneration . This suggests that the compound may have potential therapeutic applications in diseases where tissue degeneration is a key factor.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one are not fully understood. It is known that the compound plays a role in biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are also under investigation. Preliminary studies suggest that the compound may inhibit cell proliferation . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method can also be performed under microwave conditions to enhance the reaction efficiency . The reaction conditions are mild, and the process generally yields high amounts of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, the use of catalysts and solvents that are more suitable for industrial applications may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienooxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted thienooxazine derivatives.
Scientific Research Applications
2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent and as a treatment for other diseases.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds have a similar fused ring system but with a benzene ring instead of a thiophene ring.
Quinazolines: These compounds also contain a fused ring system with nitrogen atoms and have been studied for their biological activities.
Uniqueness
2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene-containing analogs. This difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenylthieno[3,2-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12-10-9(6-7-16-10)13-11(15-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOESBNQVDIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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